molecular formula C20H16N2O3S2 B2517420 5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 353253-37-9

5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2517420
CAS No.: 353253-37-9
M. Wt: 396.48
InChI Key: SWAQRPVESYNOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with a fused thienopyrimidinone core. Its molecular formula is C₂₀H₁₆N₂O₃S₂, and it has a molecular weight of 396.49 g/mol . The structure includes:

  • A thieno[2,3-d]pyrimidin-4(3H)-one backbone.
  • A 3,4-dimethoxyphenyl substituent at position 3.
  • A phenyl group at position 2.
  • A mercapto (-SH) group at position 2.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-24-15-9-8-12(10-16(15)25-2)14-11-27-18-17(14)19(23)22(20(26)21-18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAQRPVESYNOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of 2-aminothiophene derivatives, which are then subjected to cyclization with appropriate aldehydes or ketones in the presence of catalysts such as acetic acid or sulfuric acid . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

5-(3,4-Dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Methoxy vs. Methyl/Chloro Substituents: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to methyl (e.g., 5-(3,4-dimethylphenyl) analog) or chloro (e.g., 5-(4-chlorophenyl) analog) substituents. Chlorophenyl analogs (e.g., 5-(4-chlorophenyl)) show higher antibacterial activity, likely due to the electron-withdrawing effect of chlorine enhancing membrane permeability .

Key Analytical Data:
  • IR Spectroscopy : Expected S-H stretch (~2500 cm⁻¹) for the mercapto group .
  • NMR : Aromatic protons from phenyl and dimethoxyphenyl groups appear as multiplets in the δ 6.5–8.0 ppm range .

Pharmacological and Physicochemical Properties

Property Target Compound 5-(4-Chlorophenyl) Analog 5-Phenyl Analog
logP ~3.5 (estimated) ~2.8 ~2.1
Solubility Moderate in DMSO, low in water Higher in chloroform Low in polar solvents
Stability Stable under inert conditions Sensitive to light (Cl group) Air-stable
  • The 3,4-dimethoxyphenyl group increases solubility in polar aprotic solvents (e.g., DMSO) compared to phenyl or chlorophenyl analogs .
  • The mercapto group may reduce oxidative stability, requiring storage under nitrogen .

Molecular Docking and Target Interactions

  • Target Compound : Docking studies (similar to ) suggest strong interactions with tyrosine kinases (anticancer targets) due to hydrogen bonding via methoxy and mercapto groups .

Biological Activity

5-(3,4-Dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one, identified by the CAS number 353253-37-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H16N2O3S2
Molecular Weight396.48 g/mol
CAS Number353253-37-9

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various enzymes and cellular pathways. Notably:

  • Tyrosinase Inhibition : The compound has shown potent inhibitory effects on tyrosinase, an enzyme crucial in melanin biosynthesis. This property makes it a candidate for treating hyperpigmentation disorders. Studies have demonstrated that certain analogs of similar structures exhibit IC50 values significantly lower than traditional inhibitors like kojic acid, indicating a strong potential for therapeutic applications .
  • Antioxidant Activity : The antioxidant properties of this compound have been explored in several studies. It has been noted to exhibit strong radical scavenging activity, which is beneficial in preventing oxidative stress-related damage in cells .

Efficacy in Biological Systems

  • Cell Viability and Cytotoxicity : In vitro studies using B16F10 murine melanoma cells have shown that the compound does not exhibit cytotoxicity at concentrations below 20 µM over 48 and 72 hours. This suggests a favorable safety profile for potential therapeutic use .
  • Anti-melanogenic Effects : The compound's ability to inhibit melanogenesis was evaluated through cell-based assays, where it demonstrated significant reductions in melanin content compared to controls. This reinforces its potential as a treatment for skin conditions associated with excessive pigmentation .

Case Study 1: Tyrosinase Inhibition

In a study investigating the efficacy of various thieno[2,3-d]pyrimidine derivatives, the compound was tested against mushroom tyrosinase. Results indicated that it exhibited IC50 values comparable to or better than established inhibitors. The mechanism was further elucidated using Lineweaver-Burk plots, confirming competitive inhibition with l-dopa as a substrate .

Case Study 2: Antioxidant Properties

Another study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that it possessed significant antioxidant activity, comparable to known antioxidants, suggesting its potential utility in formulations aimed at reducing oxidative stress in dermatological applications .

Q & A

Basic Research Question

  • Introduce polar groups (e.g., methoxy or hydroxyl) at the 3,4-positions .
  • Use prodrug approaches: Convert the mercapto (-SH) group to a disulfide or acetylated derivative for enhanced membrane permeability .

Advanced Research Question How can molecular dynamics (MD) simulations predict solvent interactions? Simulations in explicit water/octanol systems calculate logP values and identify hydrogen-bonding sites for rational derivatization .

How are structure-activity relationship (SAR) studies designed for this compound class?

Basic Research Question
Systematic variation of substituents at key positions (e.g., 3-phenyl, 5-aryl) followed by bioactivity screening. For example, compares 5-arylthio derivatives with varying electronic profiles (e.g., 4-nitro vs. 4-methoxy) to map activity trends.

Advanced Research Question Can combinatorial libraries accelerate SAR exploration? Yes, using parallel synthesis (e.g., Ugi-azide reactions) to generate diverse analogs. High-throughput screening (HTS) against target panels (e.g., kinase or protease assays) identifies leads .

What computational tools validate mechanistic hypotheses for biological activity?

Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like dihydrofolate reductase. For example, docked derivatives into the enzyme active site, identifying critical hydrogen bonds with Asp27 and Tyr100. Free-energy perturbation (FEP) calculations quantify binding energy contributions of substituents .

How can researchers address conflicting data in biological or physicochemical studies?

Advanced Research Question
Contradictions may arise from assay conditions (e.g., pH-dependent solubility). Resolve by:

  • Repeating experiments under standardized conditions (controlled pH, temperature).
  • Using advanced analytics (e.g., LC-MS to confirm compound stability during assays).
  • Applying multivariate analysis (PCA) to decouple substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.